molecular formula C9H10O2 B1611313 3-(3-Hydroxyphenyl)propanal CAS No. 26172-10-1

3-(3-Hydroxyphenyl)propanal

Cat. No.: B1611313
CAS No.: 26172-10-1
M. Wt: 150.17 g/mol
InChI Key: AMQRNDIFPLIQBP-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)propanal is an organic compound with the molecular formula C9H10O2. It is a member of the aldehyde family, characterized by the presence of a hydroxyl group attached to the benzene ring and an aldehyde group at the end of the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)propanal can be achieved through several methods. One common approach involves the reduction of this compound using sodium borohydride in methanol. Another method includes the oxidation of 3-(3-Hydroxyphenyl)propanol using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of this compound in the presence of a palladium catalyst. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3-(3-Hydroxyphenyl)propanoic acid.

    Reduction: Reduction of this compound can yield 3-(3-Hydroxyphenyl)propanol.

    Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: 3-(3-Hydroxyphenyl)propanoic acid.

    Reduction: 3-(3-Hydroxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-Hydroxyphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)propanal involves its interaction with specific molecular targets. The hydroxyl group on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways.

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)propanal
  • 3-(2-Hydroxyphenyl)propanal
  • 3-(3-Hydroxyphenyl)propanoic acid

Comparison: 3-(3-Hydroxyphenyl)propanal is unique due to the position of the hydroxyl group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 3-(4-Hydroxyphenyl)propanal, it exhibits different substitution patterns and reactivity. Similarly, 3-(2-Hydroxyphenyl)propanal has the hydroxyl group in a different position, leading to distinct chemical properties.

Properties

IUPAC Name

3-(3-hydroxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5-7,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQRNDIFPLIQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566699
Record name 3-(3-Hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26172-10-1
Record name 3-(3-Hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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